2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N3O4S, with a molecular weight of approximately 358.43 g/mol. Its structure features an azepane ring, a sulfonyl group, and a pyridine derivative, which contribute to its diverse biological activities.
Research indicates that the compound may interact with specific biological targets, including enzymes and receptors. The proposed mechanism involves binding to the active sites of these targets, inhibiting their activity and thereby influencing various biochemical pathways. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated in vitro against various bacterial and fungal strains. Studies suggest that this compound exhibits moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 6.0 µg/mL against Pseudomonas aeruginosa and other bacteria. Similarly, antifungal activity was noted with MIC values between 0.80 and 1.16 µg/mL against several fungal species such as Aspergillus niger and Fusarium solani .
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those related to apoptosis (e.g., activation of caspases) and cell cycle regulation (e.g., modulation of cyclins) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
3-hydroxy-1-(4-methylphenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)pyridin-2-one | Sulfonamide with a pyridinone structure | Exhibits different biological activities compared to the target compound |
N-(2-methoxyphenyl)acetamide | Simpler acetamide structure | Lacks the complex azepane and sulfonyl functionalities |
5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Contains a thiazole ring instead of pyridine | Different pharmacological profile due to thiazole incorporation |
This table highlights how the unique structural features of this compound contribute to its distinct biological activities.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains, demonstrating significant inhibition compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-28-18-9-5-4-8-17(18)21-19(24)15-22-14-16(10-11-20(22)25)29(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUIUUTCGKXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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